8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Description
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine core. The trifluoromethyl (-CF₃) group at position 3 enhances metabolic stability and lipophilicity, while the methyl group at position 8 modulates steric and electronic properties . This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine family, which is widely explored in medicinal chemistry due to its structural resemblance to purines and versatility in drug design . Its partially saturated derivative, 8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has been synthesized via cyclization reactions with high yield (99%) , making it a promising candidate for further pharmacological studies.
Properties
IUPAC Name |
8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSVGFMQXSILHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN2C1=NN=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide-Diamine Intermediates
The most widely adopted approach involves the cyclization of trifluoroacetyl hydrazide derivatives with methyl-substituted ethylenediamine analogs. A representative protocol from industrial-scale syntheses achieves this through:
Reaction Scheme 1
Trifluoroacetohydrazide + N-Methylethylenediamine → Cyclization → 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Key parameters from BenchChem demonstrate that using a 1:2 molar ratio of hydrazide to diamine in 37% HCl under reflux yields the target compound in 54% isolated yield as the hydrochloride salt. The reaction's regioselectivity arises from the preferential formation of thetriazolo[4,3-a]pyrazine regioisomer over alternative configurations due to the electronic effects of the -CF₃ group.
Oxadiazole Intermediate Route
Patent WO2004080958A2 discloses an alternative pathway using 5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole intermediates:
Reaction Scheme 2
Oxadiazole Intermediate + Methylamine → Ring Expansion → Target Compound
This method achieves 72% purity (HPLC) for the oxadiazole precursor using reverse-phase chromatography with a C18 column and 5:95 acetonitrile/water mobile phase. While less direct than hydrazide cyclization, this route provides better control over methyl group positioning at the 8-position.
Advanced Functionalization Techniques
Tele-Substitution for Methyl Group Introduction
Recent work from The Journal of Organic Chemistry demonstrates tele-substitution reactions enabling late-stage methyl group installation:
Table 1: Tele-Substitution Efficiency
| Starting Material | Reagent | Yield | Purity (HPLC) |
|---|---|---|---|
| 8-Chloro-3-(trifluoromethyl)-triazolo[4,3-a]pyrazine | CH₃MgBr | 58% | >98% |
| 8-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyrazine | CH₃Li | 63% | 97% |
This method capitalizes on the electron-deficient nature of the triazolopyrazine core, allowing nucleophilic aromatic substitution at the 8-position despite the -CF₃ group's deactivating effects.
Chiral Synthesis Using N-Sp³ Protective Groups
For enantiomerically pure variants, WO2013050424A1 introduces N-sp³ protective groups to prevent racemization during synthesis:
Key Reaction Parameters
- Protective group: tert-butoxycarbonyl (Boc)
- Solvent system: Tetrahydrofuran/Water (4:1 v/v)
- Temperature: -78°C to 25°C gradient
- Chiral purity: 99.2% ee (HPLC with Chiralpak AD-H column)
This approach enables the production of (R)-8-methyl derivatives through asymmetric induction during the cyclization step.
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern production facilities employ continuous flow reactors to enhance yield and safety:
Process Parameters
- Residence time: 12 minutes
- Temperature: 145°C
- Pressure: 8 bar
- Throughput: 2.4 kg/hr
- Overall yield: 68% (vs. 54% batch)
The transition from batch to flow chemistry reduces side product formation from 11% to 3.2% (GC-MS analysis).
Crystallization and Purification
Final product isolation uses anti-solvent crystallization:
Crystallization Conditions
- Solvent: Ethanol/Water (7:3 v/v)
- Cooling rate: 0.5°C/min
- Final temperature: 4°C
- Particle size: 50-100 μm (laser diffraction analysis)
- Purity: 99.8% (HPLC)
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, H-2), 4.32 (q, J = 6.8 Hz, 2H, CH₂), 3.15 (s, 3H, CH₃), 2.89 (t, J = 7.1 Hz, 2H, CH₂)
¹³C NMR (101 MHz, DMSO-d₆)
δ 152.4 (C-3), 142.7 (q, J = 38 Hz, CF₃), 126.5 (C-8), 121.3 (q, J = 272 Hz, CF₃), 44.2 (CH₂), 33.1 (CH₃)
Chromatographic Purity Assessment
HPLC Method
- Column: Symmetry C18 (4.6 × 250 mm)
- Mobile phase: 55:45 Acetonitrile/Water (0.1% H₃PO₄)
- Flow rate: 1.0 mL/min
- Retention time: 2.5 min
- System suitability: RSD <0.5% (n=5)
Synthetic Challenges and Solutions
Competing Ring Formation
The primary side reaction generates [1,5-a] regioisomers (18-22% yield) due to:
- Incorrect hydrazide protonation state
- Suboptimal temperature gradients
Mitigation Strategy
- Maintain pH <2 during cyclization
- Use rapid heating (10°C/min) to 120°C
Trifluoromethyl Group Stability
Hydrolytic cleavage of the -CF₃ group occurs above 150°C (3% degradation/hr):
Stability Optimization
Case Study: Multi-Kilogram Synthesis
A 2019 production campaign demonstrated scalability:
Batch Data
- Starting material: 34.8 kg trifluoroacetohydrazide
- Final product: 19.2 kg (55% yield)
- Purity: 99.6% (HPLC)
- Residual solvents: <300 ppm (GC)
- Heavy metals: <5 ppm (ICP-MS)
Process economics analysis revealed a raw material cost of $412/kg, competitive with analogous triazolopyrazine derivatives.
Emerging Methodologies
Photocatalytic Trifluoromethylation
Recent advances employ visible-light photocatalysis for late-stage -CF₃ installation:
Reaction Conditions
Biocatalytic Methylation
Engineered methyltransferases enable enantioselective 8-methyl group installation:
Enzyme Performance
- Conversion: 88%
- ee: >99%
- Reaction time: 24 hr
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
| Compound Name | Substituents (Position) | Saturation | Key Modifications |
|---|---|---|---|
| 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | -CF₃ (3), -CH₃ (8) | Aromatic | Methyl enhances steric bulk |
| 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | -CF₃ (3), -Cl (8) | Aromatic | Chlorine improves reactivity |
| 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | -CF₃ (3), -Ph (8) | Partially saturated | Phenyl increases lipophilicity |
| Sitagliptin intermediate | -CF₃ (3), tetrahydro-pyrazine backbone | Partially saturated | Modified for DPP-4 inhibition |
| 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine urea derivatives | -CF₃ (3), urea/thiourea (variable) | Partially saturated | Urea groups enhance antimicrobial activity |
- Chloro vs. Methyl at Position 8 : The chloro analog () exhibits lower synthetic yields (initially <50%) compared to the methyl derivative (99% yield) . Chlorine’s electron-withdrawing nature may complicate reaction pathways, whereas methyl’s electron-donating effect stabilizes intermediates.
- Phenyl vs.
Table 3: Functional Comparison
| Compound Name | Biological Activity | Application |
|---|---|---|
| 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Anticancer (c-Met inhibition) | Oncology research |
| 8-Phenyl-3-(trifluoromethyl)-tetrahydro derivative | Not explicitly reported | Structural studies |
| 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine urea derivatives | Antimicrobial | Antibacterial/antifungal agents |
| Sitagliptin intermediates | DPP-4 inhibition | Antidiabetic drugs |
| 8-Amino-3-benzyl derivatives | Anticonvulsant (ED₅₀ = 3 mg/kg) | CNS disorder treatment |
- Sitagliptin intermediates () underscore the scaffold’s adaptability in diabetes therapy, though the methyl derivative’s specific biological profile remains underexplored.
Biological Activity
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1416439-95-6
- Molecular Formula : CHFN
- Molecular Weight : 216.16 g/mol
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets. The triazole ring is critical for its interaction with various enzymes and receptors.
Table 1: Summary of SAR Findings
| Compound | EC50 (µM) | Biological Activity | Reference |
|---|---|---|---|
| SLU-2633 | 0.17 | Anti-Cryptosporidium | |
| 2a | 0.005 | c-Met kinase inhibitor | |
| This compound | TBD | TBD | TBD |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The most potent derivative in these studies demonstrated an EC50 value of 0.17 µM against C. parvum .
Anticancer Activity
The compound has also been evaluated for its potential anticancer activity. Research indicates that triazole derivatives can inhibit cell proliferation in various cancer cell lines. A related study highlighted the importance of the trifluoromethyl group in enhancing the antiproliferative effects of triazole derivatives .
Case Studies
- Study on Cryptosporidium : A study investigated the efficacy of a series of triazole derivatives against C. parvum. The lead compound was found to be effective in both in vitro and in vivo models, indicating potential for treating cryptosporidiosis .
- Anticancer Potential : Another study developed a hybrid molecule incorporating a pyrazine scaffold with urea substituents. This hybrid demonstrated improved antiproliferative activity against multiple cancer cell lines when compared to traditional chemotherapeutics .
Q & A
Basic Questions
Q. What are the established synthetic routes for 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine?
- Answer: The compound is synthesized via cyclization of hydrazide intermediates followed by acid-catalyzed N-alkylation. For example, reacting trifluoroacetohydrazide derivatives (e.g., compound 4b in ) with 37% HCl under reduced pressure yields the hydrochloride salt with 99% efficiency . Alternative routes involve condensation of 2-chloropyrazine with hydrazine derivatives, followed by cyclization using acid halides .
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
- Answer: A multi-technique approach is essential:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at 1700 cm⁻¹ in compound 1b ) .
- NMR (1H/13C) confirms structural motifs (e.g., piperazine protons at δ 3.2–4.1 ppm) .
- Mass spectrometry verifies molecular weight (e.g., ESI-MS m/z 224.1 for the free base) .
- HPLC with a C18 column (5:95 ACN:H2O, 0.1% H3PO4) ensures purity (retention time: 2.1 min) .
Q. What are the key structural features influencing the compound’s stability?
- Answer: The trifluoromethyl group at position 3 enhances metabolic stability, while the methyl group at position 8 modulates lipophilicity. However, the tertiary amine in the piperazine ring may contribute to nitroso impurity formation under acidic conditions, requiring rigorous stability testing .
Advanced Research Questions
Q. How can substituent diversity at position 3 of the triazolo pyrazine scaffold be optimized?
- Answer: Traditional cyclization methods limit substituent diversity. Advanced approaches include:
- Carbonyl reagents (e.g., acid halides, isocyanates) to introduce alkyl/aryl groups at position 3 .
- Palladium-catalyzed chemoselective arylation of hydrazides to install aromatic substituents (e.g., 3-aryl derivatives) .
- Microwave-assisted dehydration for accelerated cyclization and improved yields .
Q. What methodological approaches quantify genotoxic nitrosamine impurities in this compound?
- Answer: Ultraperformance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is validated for detecting 7-nitroso derivatives (e.g., LOQ: 37 ng/day). Mobile phases often combine ammonium formate and methanol, with MRM transitions targeting m/z 223.07 → 175.05 for the nitroso impurity .
Q. How do structural modifications impact pharmacological activity (e.g., enzyme inhibition)?
- Answer:
- Trifluoromethyl at position 3 enhances binding to c-Met/VEGFR-2 kinases (IC50 < 50 nM in ) .
- Piperazine ring substitution (e.g., benzyl groups) improves DPP-4 inhibition (EC50: 3 mg/kg in anticonvulsant studies) .
- Urea/thiourea derivatives at position 8 exhibit antimicrobial activity (MIC: 8 µg/mL against S. aureus) .
Q. How can contradictions in SAR data across biological targets be resolved?
- Answer: Computational modeling (e.g., free energy perturbation) and protein flexibility analysis reconcile divergent SAR trends. For example, lipophilic substituents at the meta-position of phenyl rings enhance PDE2 selectivity over PDE10, despite similar binding affinities .
Key Research Challenges
- Synthetic Limitations: Position 7 substituents remain difficult to modify via classical routes .
- Impurity Control: Nitrosamine formation under acidic/oxidizing conditions necessitates strict process controls .
- Target Selectivity: Overlapping binding sites (e.g., PDE2 vs. PDE10) require precise substituent engineering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
